1,3-Dimethyl-1,2-dihydroquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-2H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-6H,7H2,1-2H3 |
InChI Key |
VJWCYPWRJFRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 1,2 Dihydroquinoxaline
Oxidation Reactions of Dihydroquinoxaline Structures
Dihydroquinoxaline structures, such as 1,3-dimethyl-1,2-dihydroquinoxaline, are key intermediates in the synthesis of fully aromatic quinoxalines. The most common and facile reaction they undergo is oxidation, which restores the aromaticity of the pyrazine (B50134) ring. This transformation is often accomplished with mild oxidizing agents and can even occur spontaneously in the presence of atmospheric oxygen.
Many synthetic routes for quinoxaline (B1680401) derivatives conclude with an oxidation step where a dihydroquinoxaline intermediate is converted to the final aromatic product. For instance, the classic condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound proceeds through a diol intermediate, which then eliminates two water molecules to form a dihydroquinoxaline. This dihydro- species is seldom isolated as it is readily oxidized to the stable quinoxaline. nih.gov This final oxidation step is crucial and highlights the inherent propensity of the dihydroquinoxaline core to aromatize.
The general transformation can be represented as follows:
Dihydroquinoxaline → Quinoxaline + 2H⁺ + 2e⁻Commonly employed conditions for this oxidation include:
Aerobic Oxidation: Simply stirring the reaction mixture in the presence of air is often sufficient.
Chemical Oxidants: Mild oxidants can be used to ensure complete and rapid conversion.
This tendency towards aromatization is a defining characteristic of the dihydroquinoxaline system, making it a transient but pivotal intermediate in numerous synthetic methodologies. nih.gov
Reduction Reactions of Dihydroquinoxaline Structures
The reduction of dihydroquinoxaline structures can proceed further to yield 1,2,3,4-tetrahydroquinoxalines. The C=N double bond (imine functionality) present in the 1,2-dihydroquinoxaline ring is susceptible to reduction by various methods, including catalytic hydrogenation and chemical hydrides.
Controlled transfer hydrogenation has been shown to be effective for the partial reduction of quinolines to 1,2-dihydroquinolines. nih.gov These 1,2-dihydro- intermediates can then be subjected to a second reduction step to afford the fully saturated tetrahydroquinoline. nih.gov For example, catalytic hydrogenation using transition metal catalysts like Palladium on carbon (Pd/C) is a standard method for reducing the pyrazine ring of quinoxalines, often leading directly to the tetrahydroquinoxaline. rsc.org This process inherently involves the reduction of the dihydro- intermediate.
The reaction can be summarized as:
1,2-Dihydroquinoxaline + 2[H] → 1,2,3,4-TetrahydroquinoxalineCommon reducing agents and methods include:
Catalytic Hydrogenation: H₂ gas with catalysts such as Pd, Pt, or Ni. Cobalt-based catalysts have also been developed for this purpose. researchgate.net
Transfer Hydrogenation: Using hydrogen donors like H₃N·BH₃ in the presence of a suitable catalyst. nih.govnih.gov
Chemical Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄), while milder and typically used for aldehydes and ketones, can potentially reduce the imine bond of dihydroquinoxalines, although stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more reactive towards this functionality. moriroku.co.jpyoutube.commasterorganicchemistry.comyoutube.com
The table below details research findings on the reduction of quinoxaline systems, which encompasses the reactivity of the dihydroquinoxaline intermediate.
| Reactant System | Catalyst/Reagent | Product | Key Findings | Reference |
| Quinolines | Cobalt-amido complex / H₃N·BH₃ | 1,2-Dihydroquinolines | Selective partial transfer hydrogenation is possible. The 1,2-DHQ intermediate can be further reduced to the THQ. | nih.gov |
| 2-Substituted Quinoxalines | Chiral Phosphoric Acid / Dihydrophenanthridine / H₂ | Optically active Tetrahydroquinoxalines | A metal-free asymmetric transfer hydrogenation method was developed, proceeding through a dihydro- intermediate. | acs.org |
| Quinolines | Pd on Nitrogen-doped Carbon / H₂ | 1,2,3,4-Tetrahydroquinolines | A stable heterogeneous catalyst showed high activity for the complete hydrogenation of the pyrazine ring. | rsc.org |
Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline Core
Nucleophilic Substitution: The quinoxaline ring is inherently electrophilic and can undergo nucleophilic aromatic substitution, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org This reaction proceeds via the formation of a σH adduct, which is a dihydroquinoxaline anion, followed by the elimination of a leaving group (like a hydrogen atom) to restore aromaticity. The activation of the ring is further enhanced in quinoxaline N-oxides, which readily react with a variety of carbanions. rsc.org
Electrophilic Substitution: The pyrazine portion of the quinoxaline molecule is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene (B151609). Any electrophilic substitution that does occur is directed to the benzene ring. Electron localization calculations indicate that the highest electron density is at positions 5 and 8, making these the preferred sites for electrophilic attack, such as nitration. sgbaukrc.ac.in
The directing effects are summarized in the table below:
| Reaction Type | Position of Attack | Rationale | Reference |
| Nucleophilic Substitution | C2, C3 | The pyrazine ring is electron-deficient, making these positions susceptible to nucleophilic attack. | rsc.org |
| Electrophilic Substitution | C5, C8 | The pyrazine ring deactivates the fused benzene ring, but directs substitution to the 5- and 8-positions where electron density is highest. | sgbaukrc.ac.in |
Cycloaddition and Intermolecular Coupling Reactions
The dihydroquinoxaline core contains both diene and dienophile-like functionalities, suggesting potential for participation in cycloaddition reactions. The C=N and C=C bonds within the 1,2-dihydroquinoxaline structure can engage with various reaction partners.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com While specific examples involving this compound as the diene are not prevalent, related aza-dienes like 1,2-dihydropyridines are known to undergo enantioselective Diels-Alder reactions, suggesting that dihydroquinoxalines could behave similarly. rsc.org In such a reaction, the dihydroquinoxaline would act as the 4π-electron component, reacting with a dienophile.
Another important class of cycloadditions are 1,3-dipolar cycloadditions, which are used to construct five-membered heterocyclic rings. mdpi.com The azomethine ylide functionality that can be generated from dihydroquinoxaline derivatives could potentially react with dipolarophiles.
Intermolecular Coupling Reactions: The C=N or C=C bonds within the dihydroquinoxaline ring can also be targets for intermolecular coupling reactions. Palladium-catalyzed reactions like the Heck coupling are used to form C-C bonds between aryl halides and alkenes. sgbaukrc.ac.in While traditionally challenging with hindered alkenes, the reactivity of the enamine-like double bond in 1,2-dihydroquinoxalines could be exploited in directed coupling reactions.
Intramolecular Cyclocondensation and Annulation Reactions
The quinoxaline scaffold is a versatile platform for constructing more complex, fused heterocyclic systems through intramolecular reactions. These reactions often involve substituents on the quinoxaline core that can react with another part of the molecule to form a new ring.
Intramolecular Cyclocondensation: Derivatives of dihydroquinoxaline can be designed to undergo intramolecular cyclization. For example, a 3-(2-aminophenyl)-1,2-dihydro-quinoxaline-2-one can be diazotized, and the resulting diazonium salt can undergo thermal decomposition to yield nih.govbenzofuro[2,3-b]quinoxaline through an intramolecular attack.
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a common strategy employed with quinoxaline derivatives. Quinoxalin-2(1H)-ones, which are structurally related to dihydroquinoxalines, are frequently used as substrates in multicomponent tandem reactions to build fused ring systems. nih.gov For instance, visible-light-initiated three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides lead to the formation of complex perfluoroalkylated derivatives. nih.gov Similarly, palladium-catalyzed intramolecular C-H activation has been used to synthesize fused nih.govnih.govrsc.orgtriazolo[4,5-c]quinoline systems. rsc.org
The following table presents examples of such intramolecular transformations.
| Starting Material Type | Reaction Type | Product Type | Key Features | Reference |
| Quinoxalin-2(1H)-ones, Alkenes, Perfluoroalkyl Iodides | Radical Cascade Annulation | Perfluoroalkylated Quinoxalin-2(1H)-one Derivatives | A three-component reaction under visible light forms C-C and C-heteroatom bonds. | nih.gov |
| 1-(2-Azidophenyl)-1H-1,2,3-triazoles | Intramolecular C-H Activation | Fused nih.govnih.govrsc.orgtriazolo[4,5-c]quinolines | Palladium-catalyzed reaction leading to polycyclic systems with high atom economy. | rsc.org |
Mechanistic Investigations of Elimination Reactions in Dihydroquinoxaline Precursors
Elimination reactions are fundamental in organic synthesis for the formation of double bonds. In the context of quinoxaline chemistry, elimination pathways are crucial for the synthesis of the aromatic quinoxaline ring from saturated or partially saturated precursors. The most common synthesis of quinoxalines, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, involves a mechanism that concludes with the elimination of two molecules of water from a 2,3-dihydroxy-1,2,3,4-tetrahydroquinoxaline intermediate. nih.gov
This dehydration proceeds via an E1 or E2-like mechanism:
Protonation: An alcohol group is protonated by an acid catalyst to form a good leaving group (H₂O).
Loss of Leaving Group: The water molecule departs, forming a carbocation (E1 pathway) or is eliminated concurrently with a proton from an adjacent atom (E2 pathway).
Deprotonation/Second Elimination: A second elimination event occurs to form the fully aromatic and stable quinoxaline ring.
A similar double-elimination strategy can be envisioned for the synthesis of quinoxalines from dihalo-tetrahydroquinoxaline precursors, analogous to the preparation of alkynes from vicinal or geminal dihalides. rsc.org This would involve a base-induced double E2 elimination of HX to install the two double bonds of the pyrazine ring.
The general mechanism for the final dehydration step in a classic quinoxaline synthesis is outlined below:
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the second amine group onto the second carbonyl, followed by proton transfer. | 2,3-Dihydroxy-1,2,3,4-tetrahydroquinoxaline |
| 2 | Protonation of a hydroxyl group by an acid catalyst. | Protonated diol |
| 3 | Elimination of the first water molecule to form a C=N bond. | Hydroxy-1,2-dihydroquinoxaline |
| 4 | Protonation of the second hydroxyl group. | Protonated hydroxy-dihydroquinoxaline |
| 5 | Elimination of the second water molecule to form the aromatic ring. | Quinoxaline |
This final elimination sequence is a powerful driving force for the reaction, leading to the formation of the highly stable aromatic quinoxaline system.
Advanced Spectroscopic and Diffraction Based Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy would be a critical tool for confirming the structure of 1,3-Dimethyl-1,2-dihydroquinoxaline.
A ¹H NMR spectrum would be expected to show distinct signals for the methyl groups at the 1 and 3 positions, the proton at the 2-position, and the protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would provide definitive information about the connectivity and spatial arrangement of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the dihydropyrazine (B8608421) ring, and the carbons of the benzene ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy would identify the characteristic functional groups present in the molecule through their vibrational frequencies. Key absorptions would include C-H stretching from the methyl and aromatic groups, and C=N and C-N stretching from the dihydroquinoxaline ring system.
UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule. The spectrum would be expected to show absorption maxima (λmax) characteristic of the dihydroquinoxaline chromophore. For instance, related quinoxaline (B1680401) derivatives show absorption bands in the UV region. researchgate.netsemanticscholar.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of this compound. Analysis of the fragmentation pattern would provide further structural evidence, as the molecule breaks apart in a predictable manner under electron impact. This technique is widely used for the characterization of quinoxaline derivatives. researchgate.netarkat-usa.org
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction would provide the most definitive structural information.
Computational and Theoretical Investigations of 1,3 Dimethyl 1,2 Dihydroquinoxaline Systems
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic and molecular properties of various compounds, including quinoxaline (B1680401) derivatives. researchgate.nettandfonline.comscholarsresearchlibrary.com By employing functionals like B3LYP with appropriate basis sets, it is possible to obtain a detailed understanding of the molecule's behavior at the atomic level. scholarsresearchlibrary.combjp-bg.comufc.br
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For quinoxaline and its derivatives, DFT calculations have been extensively used to determine these energy levels. For instance, in a study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the HOMO and LUMO energies were calculated to be -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV. nih.gov In another example involving isopentacenofuran derivatives, the HOMO-LUMO gaps were found to be significantly smaller, ranging from 1.25 to 1.36 eV. nih.gov These calculations highlight how structural modifications can tune the electronic properties of the core quinoxaline structure. nih.gov
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Dihydroquinoxaline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.1381 nih.gov |
| ELUMO | -2.2463 nih.gov |
| Energy Gap (ΔE) | 3.8918 nih.gov |
Analysis of the molecular orbitals reveals the distribution of electron density within the molecule, providing insights into bonding characteristics and reactive sites. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is linked to the ability to accept electrons (electrophilicity). researchgate.net
For quinoxaline derivatives, the presence of nitrogen atoms and various substituents leads to an uneven distribution of electron density, resulting in a non-zero dipole moment. These calculations help in predicting how the molecule will interact with polar solvents and other polar molecules.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These include:
Chemical Hardness (η): A measure of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap. researchgate.net
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. scholarsresearchlibrary.com
The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It quantifies the change in electron density at a specific point when the total number of electrons is altered. wikipedia.org
Table 2: Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | χ2 / (2η) |
DFT calculations are also employed to investigate non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial in determining the crystal packing and solid-state properties of molecules. researchgate.netmdpi.com For instance, in the crystal structure of some quinoxaline derivatives, intermolecular hydrogen bonds of the C-H···O type have been observed to form layers. researchgate.net
The strength of these interactions can be estimated by analyzing the geometry and energetics of molecular dimers or clusters. mdpi.com Understanding these interactions is vital for predicting the physical properties of materials and for designing molecules with specific self-assembly characteristics. The geometries of hydrogen-bonded fragments can show evidence of resonance-assisted hydrogen bonding. nih.gov
Quantum Chemical Modeling of Reaction Mechanisms and Pathways
For systems involving quinoxaline derivatives, these computational studies can predict the most likely reaction pathways, such as nucleophilic addition or substitution reactions. researchgate.net For example, theoretical studies have been used to propose mechanisms for the reaction of various nucleophiles with different functionalized alkynes, often involving the formation of intermediate carbanions followed by cyclization. researchgate.net Molecular dynamics simulations combined with quantum chemical calculations can also be used to study the initiation and subsequent decomposition mechanisms of complex molecules under various conditions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. mdpi.com For 1,3-Dimethyl-1,2-dihydroquinoxaline, MD simulations provide crucial insights into its conformational possibilities and the relative stability of different spatial arrangements. The 1,2-dihydroquinoxaline core is not planar and, similar to disubstituted cyclohexanes, can adopt various chair-like or boat-like conformations to minimize steric strain. libretexts.orglibretexts.org
The primary focus of conformational analysis for this molecule is the relative orientation of the two methyl groups at positions 1 and 3. These can exist as cis or trans isomers, each with distinct conformational preferences and stabilities.
cis-1,3-Dimethyl-1,2-dihydroquinoxaline : In a chair-like conformation, the cis isomer can exist in two primary forms: one where both methyl groups are in axial-like positions (diaxial) and another where both are in equatorial-like positions (diequatorial). libretexts.orglibretexts.org MD simulations can model the ring-flipping process between these two states. Due to significant 1,3-diaxial steric interactions in the diaxial conformer, it is expected to be considerably less stable. libretexts.orglibretexts.org The diequatorial conformer, which minimizes these repulsive forces, would be the predominant and most stable form. libretexts.orglibretexts.org
trans-1,3-Dimethyl-1,2-dihydroquinoxaline : The trans isomer will have one methyl group in an axial-like position and the other in an equatorial-like position (axial-equatorial). youtube.com A ring flip would result in another axial-equatorial conformation of equivalent energy. Therefore, the trans isomers exist as a pair of rapidly interconverting conformers. youtube.com
MD simulations are used to explore the potential energy surface of these systems. By simulating the molecule's dynamics in a solvent box (e.g., water) over a sufficient timescale (nanoseconds), researchers can calculate key parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD over time suggests the system has reached an equilibrium state, while RMSF can highlight the flexibility of different parts of the molecule. researchgate.neted.ac.uk These simulations allow for the quantification of the energy difference between conformers, confirming the higher stability of the diequatorial cis isomer.
Table 1: Conformational Analysis of this compound Isomers
| Isomer | Possible Conformations | Expected Relative Stability | Reasoning for Stability |
|---|---|---|---|
| cis-1,3-Dimethyl-1,2-dihydroquinoxaline | Diequatorial (e,e) | High | Minimal steric hindrance as bulky methyl groups are positioned away from the ring core. libretexts.orglibretexts.org |
| cis-1,3-Dimethyl-1,2-dihydroquinoxaline | Diaxial (a,a) | Low | Significant 1,3-diaxial steric strain between the two methyl groups. libretexts.orglibretexts.org |
| trans-1,3-Dimethyl-1,2-dihydroquinoxaline | Axial-Equatorial (a,e) | Intermediate | One axial methyl group introduces some steric strain, but less than the diaxial conformer. youtube.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov These predictive models are invaluable in drug discovery and medicinal chemistry for designing new molecules with enhanced potency. nih.govrsc.org For the this compound system, QSAR studies can guide the modification of the core structure to improve a desired biological effect, such as antimicrobial or anticancer activity. researchgate.netnih.gov
The process involves several key steps:
Data Set Collection : A series of quinoxaline analogs with experimentally determined biological activities (e.g., IC₅₀ values, which are converted to pIC₅₀) is required. jmaterenvironsci.com This set is divided into a 'training set' to build the model and a 'test set' to validate its predictive power. jmaterenvironsci.commdpi.com
Molecular Modeling and Descriptor Calculation : The 3D structures of all compounds in the series are generated and optimized to their lowest energy conformation. nih.gov Then, various molecular descriptors are calculated. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties, such as steric (shape), electrostatic (charge distribution), and hydrophobic properties. nih.govnih.gov
Model Generation and Validation : Using statistical methods, a relationship is established between the descriptors and the biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. jmaterenvironsci.comnih.gov
CoMFA calculates steric and electrostatic fields around the molecules. nih.gov
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed picture. nih.gov
The resulting models are evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.net A high q² value (typically > 0.5) indicates good predictive ability. nih.gov The final output is often visualized as 3D contour maps, which show regions around the molecule where modifications are likely to increase or decrease activity. For instance, a map might indicate that adding a bulky, electropositive group at a specific position on the quinoxaline ring would be favorable for activity. nih.gov
Table 2: Example Data Structure for a QSAR Study on Quinoxaline Derivatives
| Compound | Substituents | Experimental pIC₅₀ | Predicted pIC₅₀ (from model) |
|---|---|---|---|
| 1 | R1=H, R2=Cl | 5.88 | 5.85 |
| 2 | R1=H, R2=F | 5.65 | 5.71 |
| 3 | R1=CH₃, R2=H | 6.21 | 6.18 |
| 4 | R1=CH₃, R2=Cl | 6.75 | 6.79 |
| 5 (Test Set) | R1=H, R2=NO₂ | 6.40 | 6.35 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the structure of typical QSAR studies. researchgate.netjmaterenvironsci.com
Coordination Chemistry of 1,2 Dihydroquinoxaline Ligands
Formation of Metal Complexes with Dihydroquinoxaline Derivatives
There are no specific studies detailing the synthesis and characterization of metal complexes formed with 1,3-Dimethyl-1,2-dihydroquinoxaline. The existing literature on quinoxaline (B1680401) derivatives focuses on other analogues, such as 2,3-dimethylquinoxaline (B146804) or quinoxaline-2,3-dione, which possess different electronic and steric properties and therefore their coordination behavior cannot be directly extrapolated to the target compound.
Role of 1,2-Dihydroquinoxaline as Diazadiene-Type Ligands in Coordination Compounds
While the 1,2-dihydroquinoxaline core contains a diazadiene-like fragment, there is no specific research that investigates the role of this compound as a diazadiene-type ligand. Such studies would typically involve the investigation of its redox properties upon coordination and the characterization of any resulting radical anionic species, for which no data has been found.
Analysis of Binding Modes and Coordination Geometries in Metal Complexes
Without synthesized and crystallographically characterized metal complexes of this compound, an analysis of its binding modes (e.g., monodentate, bidentate, bridging) and the resulting coordination geometries around the metal centers is not possible.
Spectroscopic and Structural Characterization of Metal Complexes
Detailed spectroscopic (e.g., NMR, IR, UV-Vis) and structural (e.g., X-ray crystallography) data are fundamental for characterizing metal complexes. No such data has been published for complexes of this compound, precluding any meaningful discussion in this section.
Applications of 1,3 Dimethyl 1,2 Dihydroquinoxaline in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
1,3-Dimethyl-1,2-dihydroquinoxaline and its derivatives are recognized as versatile intermediates in the synthesis of more complex organic molecules. The reactivity of the dihydroquinoxaline core allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. For instance, the dihydroquinoxaline moiety can be a precursor to fully aromatized quinoxalines, which are prevalent in many biologically active compounds. mtieat.orgnih.gov The synthesis of complex heterocyclic systems often relies on the strategic use of such intermediates to build upon a pre-existing framework.
Domino reactions, also known as cascade reactions, have proven particularly effective for creating tetrahydroquinolines with novel substitution patterns, leading to the design of new drugs. nih.gov The synthesis of various quinoxaline (B1680401) derivatives can be achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under different reaction conditions. nih.gov
Synthesis of Diversified Heterocyclic Scaffolds and Ring Systems
The dihydroquinoxaline scaffold is a springboard for the synthesis of a diverse array of other heterocyclic systems. nih.gov Through various chemical manipulations such as oxidation, reduction, and cycloaddition reactions, the core structure can be elaborated into more complex, fused, or annulated ring systems. nih.govnih.gov This versatility is of significant interest to medicinal chemists who are constantly seeking novel molecular frameworks for drug discovery programs. nih.gov
The development of one-pot, multi-component reactions has further expanded the utility of dihydroquinoxaline precursors in generating molecular diversity. nih.gov These efficient synthetic strategies allow for the rapid assembly of complex heterocyclic structures from simple starting materials. For example, various nitrogen-containing heterocycles can be accessed through tunable three-component reactions. nih.gov
Utilization in Optoelectronic Devices and Luminescent Materials
Quinoxaline derivatives, which can be synthesized from their dihydro counterparts, have garnered considerable attention for their applications in optoelectronic devices and as luminescent materials. The electron-deficient nature of the quinoxaline ring system makes it an excellent building block for creating materials with specific electronic and photophysical properties. When incorporated into conjugated polymers, these units can influence the material's charge transport capabilities and light-emitting characteristics. rsc.org
Research has shown that incorporating quinoxaline derivatives into polymer matrices can enhance the luminescent properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs). The ability to modify the quinoxaline structure allows for fine-tuning of the emission color and efficiency of these materials. rsc.org Donor-acceptor type conjugated polymers containing quinoxaline units are of particular interest in the field of electrochromism. mdpi.com
Development of Novel Polymeric Materials Incorporating Dihydroquinoxaline Moieties
The incorporation of dihydroquinoxaline units, or more commonly their oxidized quinoxaline forms, into polymer backbones has led to the development of novel polymeric materials with a range of interesting properties. deepdyve.com These polymers often exhibit good thermal stability and unique optoelectronic characteristics. rsc.orgdeepdyve.com In the context of materials science, the focus is often on creating donor-acceptor (D-A) type conjugated polymers for applications in organic solar cells and electrochromic devices. rsc.orgmdpi.commdpi.com
The synthesis of these polymers typically involves the copolymerization of a quinoxaline-containing monomer with various electron-donating monomers. rsc.orgmdpi.com The properties of the resulting polymer, such as its band gap, solubility, and film-forming ability, can be systematically tuned by altering the chemical structure of the monomers. rsc.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Dimethyl-1,2-dihydroquinoxaline, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation reactions. For example, quinoxaline derivatives can be prepared by reacting o-phenylenediamine with 1,3-diketones (e.g., dimedone) in dimethylsulfoxide (DMSO) under acidic conditions (HCl) at room temperature . Alternative routes involve cyclization of substituted hydrazines with carbonyl precursors, as demonstrated in the synthesis of 3,6-dimethyl-1,2-dihydroquinoxaline hydrazones using hydrazine hydrate under reflux .
- Key Variables : Solvent choice (e.g., DMSO vs. ethanol), temperature, and catalyst (e.g., HCl) significantly impact reaction kinetics and product stability. For instance, DMSO enhances solubility of polar intermediates, while HCl accelerates protonation steps in cyclization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups like C=N-N (1564–1679 cm⁻¹) in hydrazone derivatives .
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d₆) resolve methyl group environments (δ 2.04–2.15 ppm for CH₃) and aromatic protons (δ 6.72–7.50 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 189.17 for carboxylated derivatives) and fragmentation patterns .
- TLC : Monitors reaction progress using acetone-hexane or ethyl acetate as eluents .
Advanced Research Questions
Q. How can reaction mechanisms for this compound formation be validated using computational and experimental data?
- Methodology :
- Mechanistic Probes : Isotopic labeling (e.g., N or C in o-phenylenediamine) tracks nitrogen incorporation during cyclization .
- DFT Calculations : Predict transition states and activation energies for steps like keto-enol tautomerization in diketone condensations .
- Kinetic Studies : Monitor intermediate accumulation via in-situ NMR or UV-Vis spectroscopy to distinguish between concerted vs. stepwise pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : Anti-proliferative activity discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For example, hydrazone derivatives showed variable IC₅₀ values depending on substituent electronegativity and steric effects .
- Resolution :
- Dose-Response Replication : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) .
- Purity Assessment : Use HPLC (>95% purity thresholds) to exclude confounding impurities .
Q. How can molecular docking studies inform the design of this compound-based inhibitors?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR or VEGFR) based on structural homology to quinoxaline-binding proteins .
- Docking Workflow :
Prepare ligand libraries (e.g., protonation states at pH 7.4).
Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.
Validate with MD simulations (e.g., RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
